1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine
Overview
Description
“1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine” is a chemical compound with the CAS Number: 1542693-16-2 . It has a molecular weight of 246.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C13H15FN4/c14-11-4-2-1-3-10 (11)12-9-13 (17-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2, (H,16,17)
. This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 246.29 .Scientific Research Applications
Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker
Synthesis of novel derivatives containing the piperazine moiety led to significant antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. Notably, compound 5e, which incorporates the piperazine structure, showed exceptional inhibitory activities against bacterial strains and biofilms, surpassing the performance of reference drugs like Ciprofloxacin. The study also highlighted the derivatives' potent inhibitory actions against the MurB enzyme, crucial in bacterial cell wall synthesis (Mekky & Sanad, 2020).
Antitumor Activities
Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives
Derivatives incorporating the piperazine structure demonstrated significant cytotoxicity against various tumor cell lines, both in vitro and in vivo. Notably, specific compounds with the piperazine structure exhibited potent antitumor activity without causing undesirable effects in mice, highlighting their potential as effective antitumor agents (Naito et al., 2005).
Anticancer Evaluation
Anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles
Compounds with a piperazine substituent showed promising anticancer activity across a wide range of cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. This research is part of the international scientific program “NCI-60 Human Tumor Cell Lines Screen,” providing a global platform for evaluating the therapeutic potential of these compounds (Turov, 2020).
Safety and Hazards
The safety data sheet for a related compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, a class to which this compound belongs, have been associated with a wide range of pharmacological properties . They have been known to exhibit pharmaceutical activity as antidepressant, anxiolytic, anti-Alzheimer, antimalarial, antioxidant, anti-Parkinson, antihypertensive, antidiabetic, anticonvulsant, antidepressant, antihistaminic, antiproliferative, antiplatelet aggregation, antimicrobial, antipsychotic, and antiarrhythmic agents .
Mode of Action
The broad range of activities associated with piperazine derivatives suggests that they likely interact with multiple targets, leading to various physiological changes .
Biochemical Pathways
Given the wide range of pharmacological activities associated with piperazine derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 180222 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
Given the wide range of pharmacological activities associated with piperazine derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolism of other compounds. Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to cytochrome P450 can inhibit the enzyme’s activity, affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have indicated that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects such as liver damage and altered metabolic function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing the overall metabolic state of the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound can be localized to the nucleus, where it interacts with transcription factors to modulate gene expression. Additionally, its presence in the mitochondria can affect mitochondrial function and cellular energy metabolism.
Properties
IUPAC Name |
1-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4/c14-11-4-2-1-3-10(11)12-9-13(17-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGQQXPIRFSIHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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